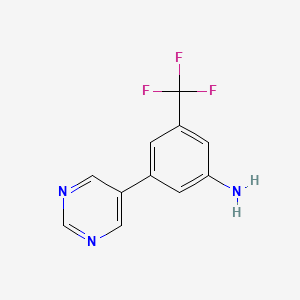
3-(Pyrimidin-5-yl)-5-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyrimidin-5-yl)-5-(trifluoromethyl)aniline is an organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrimidin-5-yl)-5-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethylating agents like trifluoromethyl iodide.
Attachment of the Aniline Moiety: The aniline moiety can be attached through a coupling reaction, such as a Buchwald-Hartwig amination, using palladium catalysts and suitable ligands.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine or reduce other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., sodium azide) under appropriate conditions.
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or reduced aromatic rings.
Substitution: Formation of halogenated or azido derivatives.
科学的研究の応用
3-(Pyrimidin-5-yl)-5-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers with unique electronic or optical properties.
作用機序
The mechanism of action of 3-(Pyrimidin-5-yl)-5-(trifluoromethyl)aniline depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
類似化合物との比較
3-(Pyridin-5-yl)-5-(trifluoromethyl)aniline: Similar structure but with a pyridine ring instead of a pyrimidine ring.
3-(Pyrimidin-5-yl)-4-(trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group in a different position.
Uniqueness:
Structural Features: The specific arrangement of the pyrimidine ring, trifluoromethyl group, and aniline moiety imparts unique chemical and physical properties.
Reactivity: The compound’s reactivity profile may differ from similar compounds due to electronic and steric effects.
特性
分子式 |
C11H8F3N3 |
|---|---|
分子量 |
239.20 g/mol |
IUPAC名 |
3-pyrimidin-5-yl-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H8F3N3/c12-11(13,14)9-1-7(2-10(15)3-9)8-4-16-6-17-5-8/h1-6H,15H2 |
InChIキー |
JQHDQVKAYQOVKA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C(F)(F)F)N)C2=CN=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



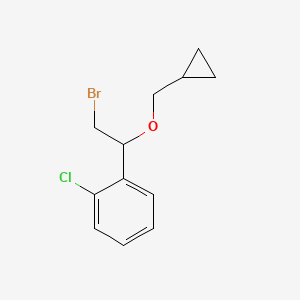
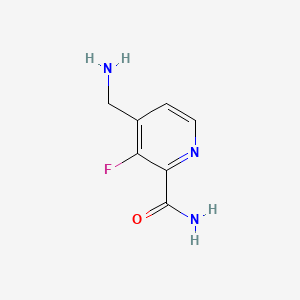
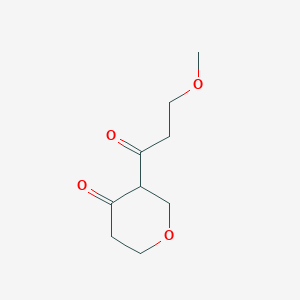

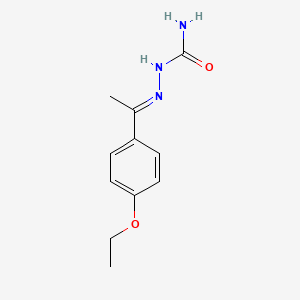
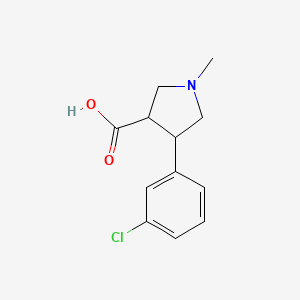
![1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13637938.png)
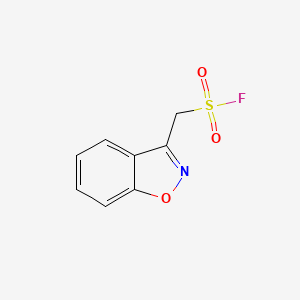



![Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxylate](/img/structure/B13637978.png)

